Cas no 2171580-06-4 (1-amino(1-ethyl-1H-imidazol-4-yl)methylcyclooctan-1-ol)
1-amino(1-ethyl-1H-imidazol-4-yl)methylcyclooctan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-amino(1-ethyl-1H-imidazol-4-yl)methylcyclooctan-1-ol
- 2171580-06-4
- 1-[amino(1-ethyl-1H-imidazol-4-yl)methyl]cyclooctan-1-ol
- EN300-1641500
-
- Inchi: 1S/C14H25N3O/c1-2-17-10-12(16-11-17)13(15)14(18)8-6-4-3-5-7-9-14/h10-11,13,18H,2-9,15H2,1H3
- InChI Key: YNTPOIPTIJYFLP-UHFFFAOYSA-N
- SMILES: OC1(C(C2=CN(CC)C=N2)N)CCCCCCC1
Computed Properties
- Exact Mass: 251.199762429g/mol
- Monoisotopic Mass: 251.199762429g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 64.1Ų
1-amino(1-ethyl-1H-imidazol-4-yl)methylcyclooctan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1641500-0.05g |
1-[amino(1-ethyl-1H-imidazol-4-yl)methyl]cyclooctan-1-ol |
2171580-06-4 | 0.05g |
$612.0 | 2023-06-04 | ||
| Enamine | EN300-1641500-0.1g |
1-[amino(1-ethyl-1H-imidazol-4-yl)methyl]cyclooctan-1-ol |
2171580-06-4 | 0.1g |
$640.0 | 2023-06-04 | ||
| Enamine | EN300-1641500-0.25g |
1-[amino(1-ethyl-1H-imidazol-4-yl)methyl]cyclooctan-1-ol |
2171580-06-4 | 0.25g |
$670.0 | 2023-06-04 | ||
| Enamine | EN300-1641500-0.5g |
1-[amino(1-ethyl-1H-imidazol-4-yl)methyl]cyclooctan-1-ol |
2171580-06-4 | 0.5g |
$699.0 | 2023-06-04 | ||
| Enamine | EN300-1641500-1.0g |
1-[amino(1-ethyl-1H-imidazol-4-yl)methyl]cyclooctan-1-ol |
2171580-06-4 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-1641500-2.5g |
1-[amino(1-ethyl-1H-imidazol-4-yl)methyl]cyclooctan-1-ol |
2171580-06-4 | 2.5g |
$1428.0 | 2023-06-04 | ||
| Enamine | EN300-1641500-5.0g |
1-[amino(1-ethyl-1H-imidazol-4-yl)methyl]cyclooctan-1-ol |
2171580-06-4 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-1641500-10.0g |
1-[amino(1-ethyl-1H-imidazol-4-yl)methyl]cyclooctan-1-ol |
2171580-06-4 | 10g |
$3131.0 | 2023-06-04 | ||
| Enamine | EN300-1641500-50mg |
1-[amino(1-ethyl-1H-imidazol-4-yl)methyl]cyclooctan-1-ol |
2171580-06-4 | 50mg |
$1068.0 | 2023-09-22 | ||
| Enamine | EN300-1641500-100mg |
1-[amino(1-ethyl-1H-imidazol-4-yl)methyl]cyclooctan-1-ol |
2171580-06-4 | 100mg |
$1119.0 | 2023-09-22 |
1-amino(1-ethyl-1H-imidazol-4-yl)methylcyclooctan-1-ol Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1-amino(1-ethyl-1H-imidazol-4-yl)methylcyclooctan-1-ol
Recent Advances in the Study of 1-amino(1-ethyl-1H-imidazol-4-yl)methylcyclooctan-1-ol (CAS: 2171580-06-4)
The compound 1-amino(1-ethyl-1H-imidazol-4-yl)methylcyclooctan-1-ol (CAS: 2171580-06-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
Recent studies have highlighted the compound's role as a modulator of key enzymatic pathways, particularly those involved in inflammatory and neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-amino(1-ethyl-1H-imidazol-4-yl)methylcyclooctan-1-ol exhibits selective inhibition of specific kinase targets, suggesting its potential as a lead compound for drug development in autoimmune disorders.
Structural analysis reveals that the compound's unique cyclooctane backbone combined with the imidazole moiety contributes to its distinctive binding properties. Computational modeling studies have shown that this molecular architecture allows for optimal interaction with target proteins while maintaining favorable pharmacokinetic properties. These findings were corroborated by in vitro assays showing improved metabolic stability compared to earlier analogs.
Recent synthetic approaches to 2171580-06-4 have focused on optimizing yield and purity while reducing production costs. A 2024 patent application describes a novel catalytic process that achieves 85% yield with >99% purity, addressing previous challenges in large-scale synthesis. This advancement is particularly significant for potential commercialization efforts.
In preclinical models, the compound has shown promising results in modulating neuroinflammatory responses. Research published in ACS Chemical Neuroscience (2024) reported that 1-amino(1-ethyl-1H-imidazol-4-yl)methylcyclooctan-1-ol effectively crosses the blood-brain barrier and reduces markers of neuroinflammation in animal models of multiple sclerosis, with minimal off-target effects observed at therapeutic doses.
The safety profile of 2171580-06-4 has been extensively evaluated in recent toxicology studies. Results indicate favorable margins between effective and toxic doses, with no significant hepatotoxicity observed in chronic dosing studies. These findings support further investigation in clinical trials, with Phase I studies anticipated to begin in late 2024.
Future research directions include exploring structure-activity relationships to optimize therapeutic efficacy and investigating combination therapies with existing treatments. The compound's unique mechanism of action positions it as a potential candidate for addressing unmet medical needs in various therapeutic areas, particularly in diseases with inflammatory components.
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